molecular formula C8H8F2S B7907350 2-(3,4-Difluorophenyl)ethanethiol

2-(3,4-Difluorophenyl)ethanethiol

Cat. No.: B7907350
M. Wt: 174.21 g/mol
InChI Key: BQFHAKILUKAWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)ethanethiol is an organic compound with the molecular formula C8H8F2S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)ethanethiol typically involves the introduction of the thiol group to a difluorophenyl ethane precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-(3,4-difluorophenyl)ethyl bromide, reacts with a thiolating agent like thiourea or sodium hydrosulfide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the thiol group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(3,4-Difluorophenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)ethanethiol largely depends on its interaction with biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The difluorophenyl moiety may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)ethanethiol
  • 2-(3,5-Difluorophenyl)ethanethiol
  • 2-(3,4-Dichlorophenyl)ethanethiol

Uniqueness

2-(3,4-Difluorophenyl)ethanethiol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, the 3,4-difluoro substitution pattern may offer distinct electronic and steric properties, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-(3,4-difluorophenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFHAKILUKAWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCS)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.